molecular formula C17H23N3O3 B6103597 2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide

2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B6103597
M. Wt: 317.4 g/mol
InChI Key: CKASKLUXDWXTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the 3,4-dimethoxyphenyl group: This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone, followed by alkylation to introduce the ethyl and methyl groups.

    Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenyl group with the pyrazole derivative through an acetamide linkage. This can be done using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the aromatic ring can undergo oxidation to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The methoxy groups could be involved in hydrogen bonding or hydrophobic interactions, while the pyrazole ring might interact with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanamine: Similar aromatic structure but lacks the pyrazole ring and acetamide linkage.

    3,4-Dimethoxyphenethylamine: Similar aromatic structure but lacks the pyrazole ring and acetamide linkage.

    N-(3,4-Dimethoxyphenyl)acetamide: Similar aromatic structure but lacks the pyrazole ring.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to the presence of both the 3,4-dimethoxyphenyl group and the pyrazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-5-20-11-14(12(2)19-20)10-18-17(21)9-13-6-7-15(22-3)16(8-13)23-4/h6-8,11H,5,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKASKLUXDWXTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.